

Unraveling the Stereochemistry of (+)-Dinol: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(+)-Dinol	
Cat. No.:	B157684	Get Quote

An in-depth exploration of the three-dimensional atomic arrangement of **(+)-Dinol**, a critical aspect for its biological activity and application in drug development, is currently hampered by the ambiguity of its nomenclature. Extensive searches for a specific, publicly documented chiral molecule named "**(+)-Dinol**" have not yielded a definitive chemical structure. The term "Dinol" is associated with various commercial products, including white mineral oil and corrosion inhibitors, as well as an explosive compound, none of which are relevant to the stereochemical analysis requested by researchers and drug development professionals.

It is highly probable that "**(+)-Dinol**" is a trivial name, an internal project code, a newly discovered compound not yet in the public domain, or a potential misspelling of a different molecule. Without a precise chemical structure, a detailed stereochemical investigation is not feasible.

To proceed with a comprehensive analysis as requested, clarification of the specific molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on the stereochemistry of their compound of interest are encouraged to provide a recognized chemical identifier such as:

- A chemical structure diagram
- CAS Registry Number
- IUPAC name



A reference to a peer-reviewed publication or patent

Upon receiving the correct structural information, a thorough technical guide can be compiled, addressing the core requirements of data presentation, detailed experimental protocols, and visualization of stereochemical relationships.

General Principles of Stereochemical Determination

While awaiting clarification on "(+)-Dinol," this guide outlines the general methodologies and principles applied in determining the stereochemistry of a chiral molecule, which would be central to the analysis of the actual compound.

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with biological targets, influencing its efficacy, safety, and metabolic profile. For a chiral molecule designated as "(+)", indicating it rotates plane-polarized light in the dextrorotatory direction, a full stereochemical assignment involves determining both the relative and absolute configuration of all its stereocenters.

Key Experimental Techniques

The elucidation of a molecule's stereochemistry relies on a combination of spectroscopic and analytical techniques.

1. X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for X-ray crystallography involves:

• Crystallization: Growing a high-quality single crystal of the purified compound. This is often the most challenging step.



- Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.
- Structure Solution: Using computational methods to solve the "phase problem" and generate an initial electron density map.
- Structure Refinement: Building a molecular model into the electron density map and refining the atomic positions and other parameters to best fit the experimental data.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule in solution.[3][4] Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the through-space proximity of atoms, allowing for the deduction of their relative spatial arrangement.[5] Coupling constants (J-values) can also provide information about the dihedral angles between adjacent protons, which can be related to the stereochemistry.

Experimental Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)

- Sample Preparation: Dissolving a pure sample of the compound in a suitable deuterated solvent.
- Data Acquisition: Performing a 2D NOESY experiment on an NMR spectrometer. This experiment uses a specific pulse sequence to correlate protons that are close in space.
- Data Analysis: Integrating the cross-peaks in the NOESY spectrum. The volume of a crosspeak is inversely proportional to the sixth power of the distance between the two corresponding protons.
- 3. Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.[6] These methods are highly sensitive to the stereochemistry and can be used to assign the absolute configuration by comparing experimental spectra to those of known compounds or to theoretical calculations.

Data Presentation and Visualization

A comprehensive stereochemical analysis requires clear and concise presentation of data.



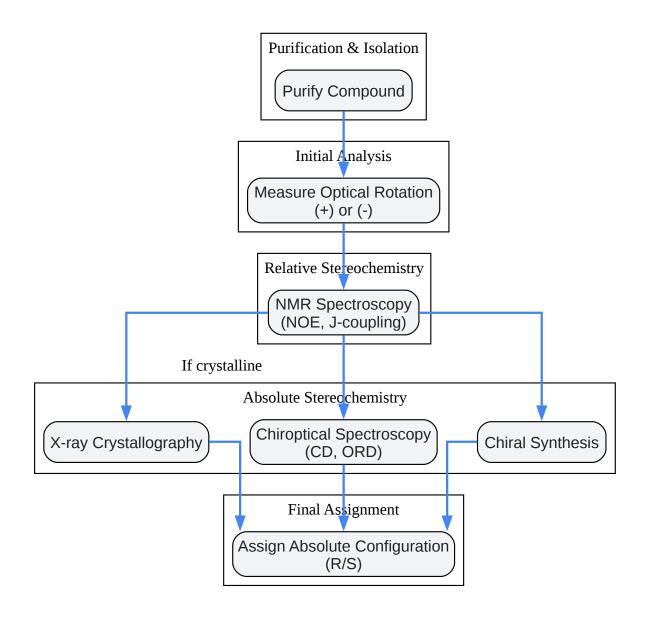
Table 1: Hypothetical Quantitative Data for a Chiral Molecule

Parameter	Value	Method
Specific Rotation [α]D	+X.X° (c Y.Y, solvent)	Polarimetry
Crystal System	Orthorhombic	X-ray Diffraction
Space Group	P212121	X-ray Diffraction
¹ H NMR (500 MHz, CDCl ₃) δ	X.XX (d, J = Y.Y Hz, 1H)	NMR Spectroscopy
NOE Correlation	H-1 / H-5	NOESY

Logical Workflow for Stereochemical Assignment

The process of determining the stereochemistry of a novel compound typically follows a logical progression.





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